(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
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Overview
Description
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyimino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile typically involves the following steps:
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Formation of the Methoxyimino Intermediate: : This step involves the reaction of an aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature to form the methoxyimino intermediate.
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Addition of the Dimethylamino Group: : The methoxyimino intermediate is then reacted with dimethylamine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This step introduces the dimethylamino group into the molecule.
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Formation of the Nitrile Group: : The final step involves the introduction of the nitrile group through a dehydration reaction. This can be achieved by treating the intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxyimino groups are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Halide or alkoxide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in the preparation of heterocyclic compounds and other bioactive molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding sites due to its ability to form stable complexes with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with receptors on cell membranes, modulating signal transduction pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(dimethylamino)-2-[(1E)-(hydroxyimino)methyl]prop-2-enenitrile
- (2E)-3-(dimethylamino)-2-[(1E)-(ethoxyimino)methyl]prop-2-enenitrile
- (2E)-3-(dimethylamino)-2-[(1E)-(acetoxyimino)methyl]prop-2-enenitrile
Uniqueness
(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
339011-94-8 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-7(4-8)5-9-11-3/h5-6H,1-3H3 |
InChI Key |
RLFUFOXUPLHIPU-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=NOC)C#N |
Canonical SMILES |
CN(C)C=C(C=NOC)C#N |
solubility |
not available |
Origin of Product |
United States |
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